molecular formula C6H6NNaO2S B13119214 Sodium 2-methylpyridine-3-sulfinate

Sodium 2-methylpyridine-3-sulfinate

Cat. No.: B13119214
M. Wt: 179.17 g/mol
InChI Key: UUOWBEZNXGZFGO-UHFFFAOYSA-M
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Description

Sodium 2-methylpyridine-3-sulfinate is a sulfinate salt that has garnered attention due to its versatile reactivity and stability. Sulfinate salts, also known as sulfinic acid salts, have been recognized as valuable building blocks in organic synthesis. They are generally colorless, odorless, and non-corrosive solids that are hygroscopic and exist in their hydrated forms. Compared to their parent free sulfinic acids, which are often unstable, sulfinic acid salts are bench-stable and can be stored for prolonged periods without decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 2-methylpyridine-3-sulfinate, involves various synthetic methodologies. One common method is the reaction of the corresponding sulfinic acid with sodium hydroxide. Another approach is the reduction of sulfonyl chlorides using sodium borohydride or other reducing agents .

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-methylpyridine-3-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. It can form various sulfur-containing organic molecules through S–S, N–S, and C–S bond-forming reactions. The molecular targets and pathways involved in these reactions include the formation of sulfonyl radicals and the subsequent radical-mediated transformations .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2-methylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and stability compared to other sodium sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the pyridine ring in this compound allows for additional interactions and applications in heterocyclic chemistry .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;2-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-6(10(8)9)3-2-4-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

UUOWBEZNXGZFGO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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